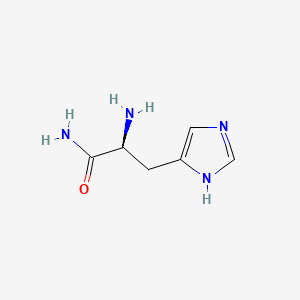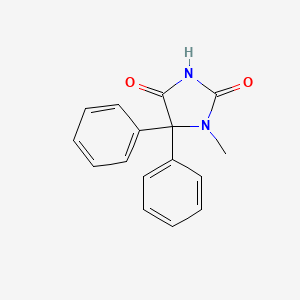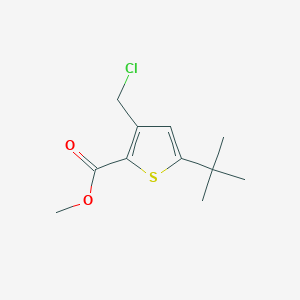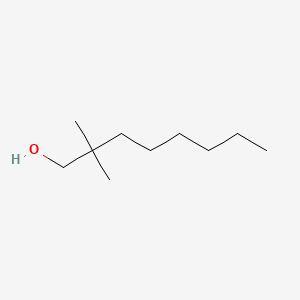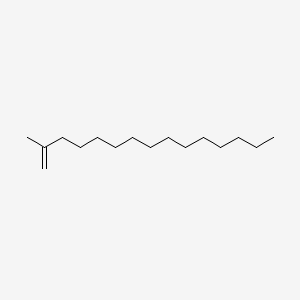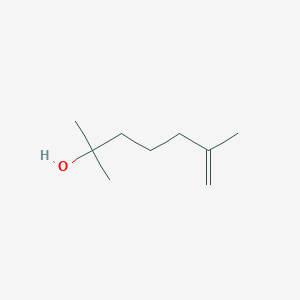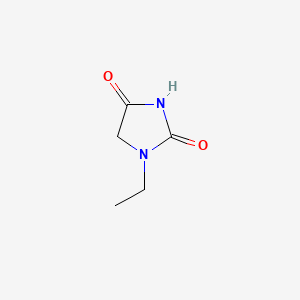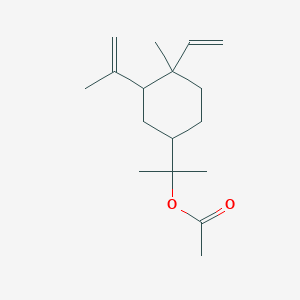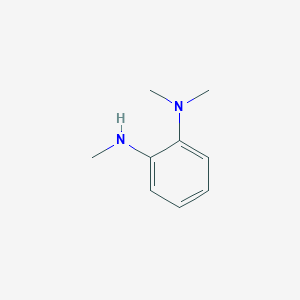
1,2,4-Trimethylphenanthrene
Overview
Description
1,2,4-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16. It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 4 positions. This compound is part of the larger family of alkylated phenanthrenes, which are known for their presence in fossil fuels and their role in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylphenanthrene can be synthesized through the Haworth phenanthrene synthesis, which involves the transformation of naphthalene derivatives into phenanthrene derivatives. The process includes several key steps:
Friedel-Crafts Acylation: This step involves the acylation of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product undergoes reduction, typically using Clemmensen reduction (zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (hydrazine and a strong base).
Cyclization: The final step involves cyclization to form the phenanthrene core.
Industrial Production Methods: Industrial production of this compound often involves the alkylation of phenanthrene with methylating agents under controlled conditions. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
1,2,4-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, such as phenanthrenequinone, using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield dihydro derivatives using hydrogen gas and a catalyst like Raney nickel.
Electrophilic Halogenation: Halogenation, such as bromination, occurs at specific positions on the phenanthrene ring, typically yielding 9-bromophenanthrene.
Aromatic Sulfonation: Sulfonation with sulfuric acid produces sulfonic acid derivatives.
Scientific Research Applications
1,2,4-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the understanding of cancer development and prevention.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethylphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. The compound’s effects are mediated through pathways involving oxidative stress and the activation of specific enzymes that metabolize polycyclic aromatic hydrocarbons .
Comparison with Similar Compounds
1,2,4-Trimethylphenanthrene is compared with other alkylated phenanthrenes such as:
- 1,4,5-Trimethylphenanthrene
- 1,6,7-Trimethylphenanthrene
- Phenanthrene
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on the impact of methylation on phenanthrene derivatives .
Properties
IUPAC Name |
1,2,4-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-10-12(2)17-15(13(11)3)9-8-14-6-4-5-7-16(14)17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBXFVBJIVDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177763 | |
| Record name | 1,2,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23189-64-2 | |
| Record name | 1,2,4-Trimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


